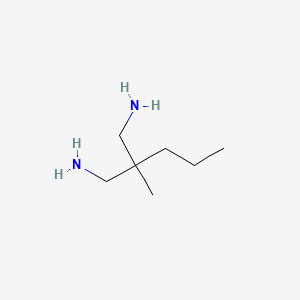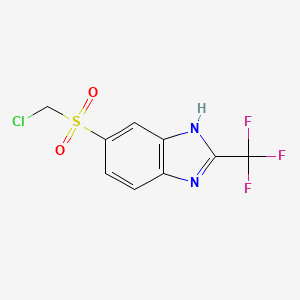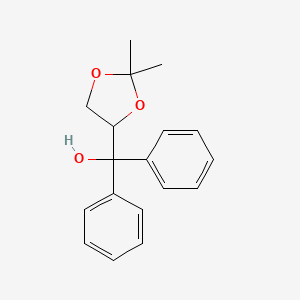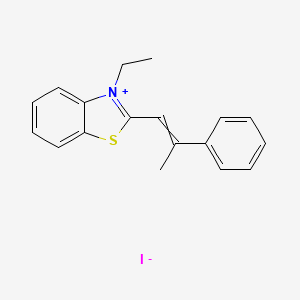![molecular formula C7H12O4 B14370914 (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 89995-22-2](/img/structure/B14370914.png)
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound with the molecular formula C6H10O3. It is known for its unique structure, which includes a trioxabicyclo[2.2.2]octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of pentaerythritol with orthoesters under acidic conditions. One common method includes the use of orthoformates or orthoacetates in the presence of an acid catalyst to form the trioxabicyclo[2.2.2]octane ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications:
Biology: The compound’s derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets. The trioxabicyclo[2.2.2]octane ring system can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- **1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
Uniqueness
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific trioxabicyclo[2.2.2]octane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
89995-22-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol |
InChI |
InChI=1S/C7H12O4/c1-6-3-9-7(2-8,10-4-6)11-5-6/h8H,2-5H2,1H3 |
InChI Key |
UBMGXCFGIZVQES-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


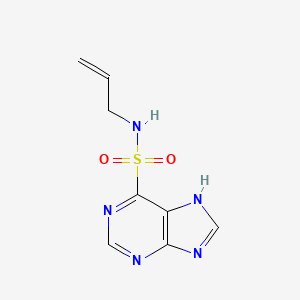
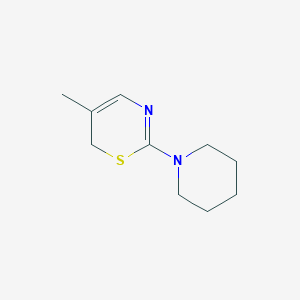
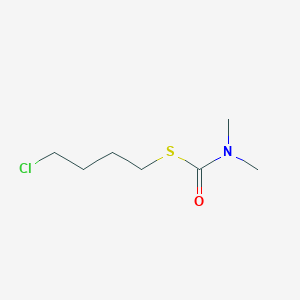
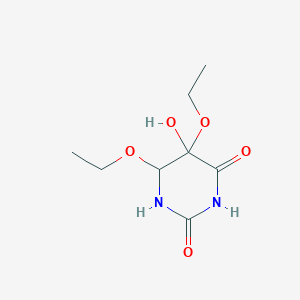

![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
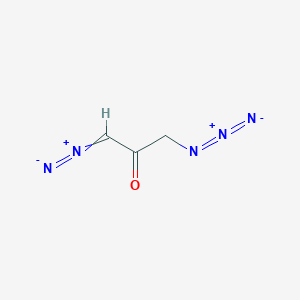

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
